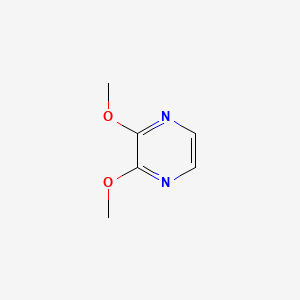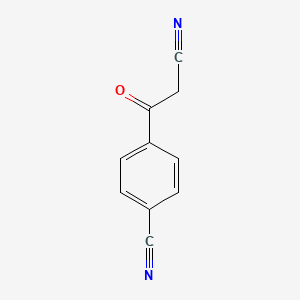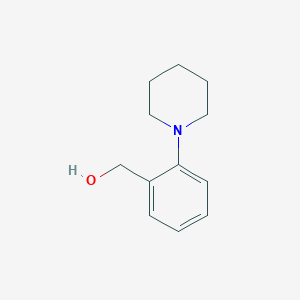
2,3-Dimethoxypyrazine
Overview
Description
2,3-Dimethoxypyrazine is an organic compound belonging to the pyrazine family. It is characterized by the presence of two methoxy groups attached to the 2nd and 3rd positions of the pyrazine ring. This compound is known for its distinctive odor, which is often described as earthy or musty. It is found naturally in certain foods and is used in the flavor and fragrance industry.
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxypyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds .
Additionally, this compound has been shown to interact with various receptors and ion channels, influencing cellular signaling pathways. For instance, it can bind to G-protein coupled receptors (GPCRs), altering their conformation and activity. This interaction can lead to changes in downstream signaling pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In neuronal cells, this compound has been observed to modulate neurotransmitter release by interacting with ion channels and receptors. This modulation can influence synaptic transmission and neuronal communication .
In hepatic cells, this compound affects cellular metabolism by interacting with metabolic enzymes and altering their activity. This interaction can lead to changes in the levels of various metabolites, impacting overall cellular metabolism . Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific receptors and enzymes. This binding can lead to conformational changes in the target proteins, altering their activity and function .
For example, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition or activation of these enzymes, depending on the specific isoform involved. This modulation can affect the metabolism of other compounds, leading to changes in their bioavailability and activity . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of various byproducts, which may have different biological activities.
Long-term exposure to this compound in in vitro and in vivo studies has revealed that the compound can have sustained effects on cellular function. For instance, prolonged exposure to this compound in neuronal cells can lead to changes in synaptic plasticity and neuronal connectivity . Similarly, long-term exposure in hepatic cells can result in alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where a specific dosage of this compound is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful . It is essential to determine the appropriate dosage range for this compound to maximize its beneficial effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the methoxy groups, resulting in the formation of hydroxylated derivatives .
These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In hepatic cells, this compound is taken up by organic anion transporting polypeptides (OATPs) and distributed within the cytoplasm . The compound can also bind to plasma proteins, influencing its distribution and bioavailability .
Within tissues, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . This localization can affect its activity and interactions with other biomolecules, influencing cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals .
The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity . For instance, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxypyrazine can be synthesized from 2,3-dichloropyrazine through a nucleophilic substitution reaction. The reaction involves treating 2,3-dichloropyrazine with sodium methoxide in methanol. The reaction is typically carried out at a temperature range of 5°C to 20°C and requires stirring for approximately 36 hours .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to 2,3-dimethoxytetrahydropyrazine.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Sodium methoxide or other strong nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: 2,3-Dimethoxytetrahydropyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its distinctive odor makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart earthy and musty notes to various products.
Mechanism of Action
The mechanism of action of 2,3-dimethoxypyrazine is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family.
Comparison with Similar Compounds
2,3-Dimethoxypyrazine can be compared with other similar compounds in the pyrazine family:
2,3-Dimethylpyrazine: Similar in structure but with methyl groups instead of methoxy groups. It has a different odor profile and is found in roasted foods.
2,5-Dimethoxypyrazine: Another isomer with methoxy groups at the 2nd and 5th positions. It has a different set of chemical properties and applications.
2,6-Dimethoxypyrazine: Similar to this compound but with methoxy groups at the 2nd and 6th positions. It also has distinct chemical and sensory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts its characteristic odor and influences its chemical reactivity and applications.
Properties
IUPAC Name |
2,3-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOJWJGIVFLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496535 | |
| Record name | 2,3-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68468-30-4 | |
| Record name | 2,3-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















